molecular formula C24H19ClN2O2 B2973492 {2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone CAS No. 956779-42-3

{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Cat. No.: B2973492
CAS No.: 956779-42-3
M. Wt: 402.88
InChI Key: WQJNHVFKXCJRCZ-UHFFFAOYSA-N
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Description

{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is a recognized potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary molecular sensor of cold temperatures in the peripheral nervous system. By selectively inhibiting TRPM8, this compound is a critical research tool for elucidating the mechanisms of cold thermosensation and pathological cold hypersensitivity, particularly in the context of neuropathic pain models . Its application extends beyond neuroscience into oncology, as TRPM8 expression has been documented in various cancers. Research utilizing this antagonist explores its effects on prostate cancer cell proliferation and migration , providing insights into the channel's role as a potential therapeutic target. The compound enables researchers to dissect TRPM8-mediated signaling pathways and assess the therapeutic potential of TRPM8 blockade for treating conditions ranging from chronic pain to specific cancer phenotypes.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methoxy]phenyl]-[1-(4-methylphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-17-10-12-20(13-11-17)27-15-19(14-26-27)24(28)21-7-3-5-9-23(21)29-16-18-6-2-4-8-22(18)25/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJNHVFKXCJRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound {2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone , also known by its various synonyms and identifiers, has garnered attention in recent research for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H16ClN3O3C_{18}H_{16}ClN_3O_3, with a molecular weight of approximately 357.8 g/mol. The structure includes a pyrazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Identifiers

  • CAS Number : 512165-96-7
  • PubChem CID : 11710166
  • SMILES : COC(=O)NC1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective

Anticancer Activity

The compound has also been evaluated for anticancer properties. Pyrazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that the compound may target specific oncogenic pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, the derivative demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. The study highlighted the importance of the chlorobenzyl group in enhancing antibacterial activity.

Study 2: Anticancer Mechanism Investigation

A recent investigation into the anticancer mechanisms revealed that the compound induced apoptosis in human cancer cell lines through activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with various receptors, modulating signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name (CAS/Reference) Pyrazole Substituents Aryl Groups Functional Groups/Modifications Evidence Source
Target Compound 1-(4-Methylphenyl) 2-[(2-Chlorobenzyl)oxy]phenyl Chlorobenzyloxy, methylphenyl -
(4-Chloro-phenyl)[...]methanone (PMID: 21579120) 1-(4-Methoxy-phenyl), 3-(5-nitro-2-furyl) 4-Chloro-phenyl Nitrofuryl, methoxyphenyl
Pyrazolynate (CAS 365400-11-9) 1,3-Dimethyl, 5-sulfonyloxy 2,4-Dichlorophenyl Sulfonyloxy, dimethylpyrazole
1-(4-Chlorophenyl)...methanone 5-Hydroxy, 3-phenyl Thiophen-2-yl, 4-chlorophenyl Hydroxy, thiophene acyl
(3-{2-[(4-Chlorobenzyl)oxy]phenyl}...methanone (CAS 477713-38-5) 1-(4-Chlorophenyl) 2-[(4-Chlorobenzyl)oxy]phenyl Dichlorophenyl, chlorobenzyloxy

Key Observations :

  • Chlorinated Aryl Groups : The target compound and analogs (e.g., ) share chlorinated aryl rings, which enhance lipophilicity and influence receptor binding.
  • Oxygenated Substituents : The 2-chlorobenzyloxy group in the target compound contrasts with sulfonyloxy (), methoxy (), or nitro-furyl () groups in analogs, affecting solubility and metabolic stability.
  • Pyrazole Modifications : Methyl or dimethyl groups (e.g., ) on the pyrazole ring may reduce steric hindrance compared to bulkier substituents like thiophene ().
Agrochemical Use
  • Pesticidal Activity : Pyrazolynate () acts as a herbicide via inhibition of acetyl-CoA carboxylase. The target compound’s chlorobenzyloxy group could similarly disrupt microbial or plant pathways but requires empirical validation.

Physicochemical Properties

  • Crystallography: Analogs like (4-chloro-phenyl)[...]methanone () and [1-(4-chlorophenyl)...]pyrazol-3(2H)-one () form stable monoclinic crystals (P21/c space group), suggesting that the target compound may also crystallize efficiently, aiding purification.
  • Thermal Stability : Pyrazolynate () decomposes above 245°C, while hydroxy-substituted pyrazoles () exhibit lower melting points (~201°C). The target compound’s methylphenyl group may enhance thermal stability relative to hydroxy analogs.

Q & A

Q. Basic Research Focus

  • Data collection : Use monoclinic systems (e.g., space group P2₁/c) with cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å, and β ≈ 91.56° for analogous pyrazolone derivatives .
  • Refinement challenges : Address twinning, high thermal motion in flexible substituents (e.g., chlorobenzyl groups), and partial occupancy using SHELXL .
  • Validation : Check R-factor convergence (target < 0.05) and validate hydrogen bonding networks (e.g., O–H···N interactions) .

What analytical techniques are recommended for purity assessment and structural elucidation?

Q. Basic Research Focus

  • Purity : HPLC with UV detection (λ = 254 nm) and comparison against known impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone .
  • Structural confirmation :
    • 1H/13C NMR : Identify aromatic protons (δ 7.3–8.2 ppm) and carbonyl carbons (δ ~190 ppm) .
    • HRMS : Match experimental m/z to theoretical values (e.g., [M+H]+ ≈ 405.1 Da) .
    • Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

How do substituents on the pyrazole ring influence biological activity, and what assays evaluate this?

Q. Advanced Research Focus

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance receptor binding affinity, while bulky groups (e.g., -CH₃) may reduce solubility .
  • Assays :
    • In vitro enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.
    • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
    • Receptor binding : Radioligand displacement assays for muscarinic acetylcholine receptors .

How can discrepancies between experimental and computational NMR data be reconciled?

Q. Advanced Research Focus

  • Root causes : Solvent effects (DMSO vs. gas-phase calculations), conformational flexibility, or incorrect DFT functional selection.
  • Strategies :
    • Use explicit solvent models (e.g., COSMO) in DFT calculations.
    • Compare experimental DEPT-135 spectra with computed 13C shifts to identify rotameric equilibria .
    • Verify sample purity via HPLC to exclude contaminants .

What key considerations apply to stability studies under varying storage conditions?

Q. Advanced Research Focus

  • Conditions : Test thermal stability (25–40°C), humidity (40–75% RH), and photolytic degradation (ICH Q1B guidelines).
  • Analytical endpoints : Monitor degradation products (e.g., hydrolyzed ketone or oxidized pyrazole) via LC-MS .
  • Recommendations : Store in amber vials at -20°C with desiccants to prevent hydrolysis of the chlorobenzyl ether group .

What methodological approaches address solubility challenges in aqueous media?

Q. Advanced Research Focus

  • Co-solvents : Use DMSO (up to 5% v/v) or ethanol for in vitro assays, ensuring compatibility with biological systems .
  • Surfactants : Incorporate polysorbate-80 (0.01–0.1% w/v) to stabilize colloidal dispersions.
  • Cyclodextrins : Employ β-cyclodextrin (10–20 mM) to enhance solubility via host-guest encapsulation .

How can tautomerism in pyrazole derivatives impact reactivity or bioactivity?

Q. Advanced Research Focus

  • Tautomeric forms : Pyrazolone ↔ pyrazole-keto equilibrium affects hydrogen-bonding capacity and metal coordination .
  • Detection methods :
    • NMR : Compare δH shifts in DMSO-d₆ vs. CDCl₃ to identify tautomeric populations.
    • X-ray crystallography : Resolve enol/keto forms via electron density maps .
    • Computational modeling : Calculate relative stability using Gibbs free energy (ΔG) from DFT .

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